N,N'-dihydroxydecanediamide
Description
N,N'-Dihydroxydecanediamide is a diamide compound characterized by a ten-carbon (decane) backbone with hydroxyl (-OH) groups attached to both amide nitrogen atoms. Diamides are widely used in organic synthesis, pharmaceuticals, and material science due to their hydrogen-bonding capabilities and stability. The hydroxyl groups in this compound likely enhance its solubility in polar solvents and reactivity in hydrogen-bond-driven interactions, similar to other hydroxy-substituted amides .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N,N'-dihydroxydecanediamide |
InChI |
InChI=1S/C10H20N2O4/c13-9(11-15)7-5-3-1-2-4-6-8-10(14)12-16/h15-16H,1-8H2,(H,11,13)(H,12,14) |
InChI Key |
FMFRFPZGENUMQQ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)NO)CCCC(=O)NO |
Canonical SMILES |
C(CCCCC(=O)NO)CCCC(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N,N'-dihydroxydecanediamide with structurally related diamides and amides:
*Molecular weight calculated based on formula.
Key Differences and Trends
- Chain Length : Longer carbon chains (e.g., hexadecanamide derivatives ) increase hydrophobicity, whereas shorter chains (e.g., N-Hydroxyoctanamide ) improve aqueous solubility.
- Functional Groups : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, making this compound more reactive in aqueous environments compared to methyl- or phenyl-substituted analogs . Thioamide groups (e.g., N,N'-dimethylethanedithioamide ) exhibit distinct electronic properties and redox activity.
- Applications : Hydroxy-substituted amides are favored in biomedical applications, while phenyl- or methyl-substituted variants are common in industrial synthesis .
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